REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([NH:13][C:14]3[CH:19]=[CH:18][C:17]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)=[CH:16][CH:15]=3)=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[Br:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][C:36](Br)=[CH:35][CH:34]=2)=[CH:29][CH:28]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:17]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:19][C:14]([N:13]([C:36]2[CH:35]=[CH:34][C:33]([C:30]3[CH:29]=[CH:28][C:27]([Br:26])=[CH:32][CH:31]=3)=[CH:38][CH:37]=2)[C:10]2[CH:11]=[CH:12][C:7]([C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)=[CH:8][CH:9]=2)=[CH:15][CH:16]=1 |f:3.4,6.7.8|
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4
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Name
|
|
Quantity
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3.9 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.09 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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1.15 g
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Type
|
reactant
|
Smiles
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CC(C)(C)[O-].[Na+]
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Name
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|
Quantity
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0.02 g
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Type
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catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Type
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CUSTOM
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Details
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while stirring for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To the solution was bubbled nitrogen
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight under nitrogen
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through Celite pad
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Type
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CUSTOM
|
Details
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the solvent was then evaporated
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Type
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CUSTOM
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Details
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The residue (3.1 g, 90%) was recrystallized by toluene
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Type
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CUSTOM
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Details
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the crystal was further purified
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Type
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CUSTOM
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Details
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degassed toluene, 2.7 g (78%) of the desired compound
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Type
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CUSTOM
|
Details
|
was collected
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)Br)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |